3-Amino-4-methoxypentanoic acid
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Overview
Description
3-Amino-4-methoxypentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxypentanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-methoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in metabolic pathways and as a potential drug candidate.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylpentanoic acid: Similar in structure but with a methyl group instead of a methoxy group.
4-Amino-3-methoxypentanoic acid: Similar but with the positions of the amino and methoxy groups swapped.
3-Amino-4-hydroxypentanoic acid: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Amino-4-methoxypentanoic acid is unique due to the presence of both an amino group and a methoxy group on the pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-amino-4-methoxypentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(10-2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
WBTMFTFFBNAWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)N)OC |
Origin of Product |
United States |
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